molecular formula C33H58N12O9S2 B14766602 Antioxidant peptide A acetate

Antioxidant peptide A acetate

Cat. No.: B14766602
M. Wt: 831.0 g/mol
InChI Key: PUXUXFDUHZMCGF-HXDXACSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antioxidant peptide A acetate: is a short peptide known for its potent antioxidant properties. It contains alternative aromatic or sulfur-containing amino acids, which contribute to its stability and effectiveness in neutralizing free radicals . This compound is gaining attention in various fields, including food science, pharmaceuticals, and cosmetics, due to its ability to combat oxidative stress and its potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Antioxidant peptide A acetate can be synthesized through enzymatic hydrolysis of proteins. This process involves using specific enzymes to break down proteins into smaller peptide fragments. The reaction conditions typically include controlled temperature, pH, and enzyme concentration to optimize the yield and activity of the antioxidant peptide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis followed by purification steps such as ultrafiltration, chromatography, and lyophilization. These methods ensure the high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Antioxidant peptide A acetate primarily undergoes oxidation-reduction reactions. It can scavenge free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage .

Common Reagents and Conditions: The common reagents used in these reactions include hydrogen peroxide (H₂O₂), superoxide radicals (O₂•−), and hydroxyl radicals (OH•). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products Formed: The major products formed from these reactions are water (H₂O) and less reactive molecules, which result from the neutralization of ROS .

Comparison with Similar Compounds

Uniqueness: Antioxidant peptide A acetate is unique due to its specific amino acid composition, which includes aromatic or sulfur-containing amino acids that enhance its stability and antioxidant activity. Unlike some other antioxidants, it can be easily synthesized and incorporated into various products, making it highly versatile .

Properties

Molecular Formula

C33H58N12O9S2

Molecular Weight

831.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C31H54N12O7S2.C2H4O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;1-2(3)4/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);1H3,(H,3,4)/t19-,20-,21-,22-,23-,24-;/m0./s1

InChI Key

PUXUXFDUHZMCGF-HXDXACSPSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.